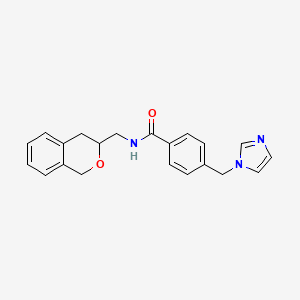

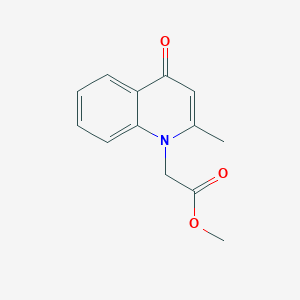

N1-(异噁唑-3-基)-N2-(2-吗啉基-2-(噻吩-2-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel scaffolds for medicinal chemistry often involves the creation of unique molecular structures that can serve as the basis for drug discovery. In the case of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, the synthesis process is not directly detailed in the provided papers. However, the first paper discusses the synthesis of 3-oxadiazolyl/triazolyl morpholines, which are structurally related to the compound . The synthesis was performed on a gram scale and involved an electrochemical CH-oxidation of N-Boc morpholine . This suggests that similar methods could potentially be applied to the synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is not explicitly analyzed in the provided papers. However, the structure likely contains an isoxazole ring, a morpholine moiety, and a thiophene unit, all of which are common in medicinal chemistry due to their interesting electronic properties and potential for biological activity. The electrochemical CH-oxidation mentioned in the first paper could be a key step in the formation of the oxalamide linkage in the target molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, such as the 3-oxadiazolyl/triazolyl morpholines, include electrochemical CH-oxidation . For the synthesis of oxalamides, the second paper describes a novel one-pot synthetic approach that involves a Meinwald rearrangement and a new rearrangement sequence . These reactions could be relevant to the synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, as they provide a method for creating the oxalamide linkage, which is a key feature of the compound.

Physical and Chemical Properties Analysis

科学研究应用

药理潜力

N1-(异噁唑-3-基)-N2-(2-吗啉基-2-(噻吩-2-基)乙基)草酰胺的化学结构虽未直接提及,但类似于各种用于药理应用的化合物。例如,含有吗啉和异噁唑基团的化合物已被研究用于治疗各种疾病。一个显著的例子是对σ1受体拮抗剂的研究,如E‐52862(S1RA),证明其在减轻糖尿病神经病变的感觉症状方面具有疗效(Paniagua et al., 2016)。这表明了对吗啉和异噁唑衍生物在神经病理性疼痛管理中的广泛兴趣。

抗菌和抗结核活性

还对异噁唑衍生物进行了抗菌性能的研究。例如,合成和评价类似利奈唑的分子,包括吗啉衍生物,已显示出显著的抗结核活性(Başoğlu等,2012)。这表明与N1-(异噁唑-3-基)-N2-(2-吗啉基-2-(噻吩-2-基)乙基)草酰胺结构相关的化合物可能在对抗结核病和其他细菌感染方面具有有前途的应用。

神经激肽-1受体拮抗

另一个感兴趣的领域是神经激肽-1(NK1)受体拮抗剂的开发,吗啉衍生物显示出在治疗呕吐和抑郁症方面的临床用途潜力(Harrison et al., 2001)。吗啉的结构灵活性允许创造具有显著生物利用度和治疗潜力的化合物。

属性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFJCAJNUNOPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)

![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)